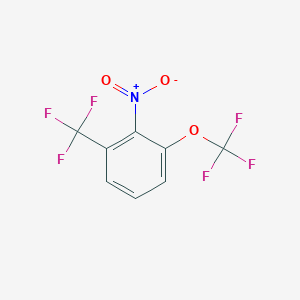
2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene
Übersicht
Beschreibung
2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H3F6NO3 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene, with the CAS number 1417567-98-6, is a fluorinated aromatic compound that has garnered attention in various fields of chemical research due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H3F6NO3
- Molecular Weight : 275.10 g/mol
- Physical State : Likely a liquid at room temperature.
- Boiling Point : Not specified in the available literature.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. The introduction of trifluoromethyl and trifluoromethoxy groups significantly alters the compound's reactivity and affinity for biological molecules.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, similar to other nitro-substituted aromatic compounds. For instance, compounds with similar structures have shown inhibition against cholinesterases, which are vital for neurotransmission.
- Antimicrobial Activity : Some fluorinated compounds exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Case Study 1: Enzyme Inhibition
A study investigating the inhibitory effects of various nitro-substituted aromatic compounds on cholinesterases highlighted that similar compounds can significantly reduce enzyme activity. For instance, the IC50 values for related compounds were reported in the micromolar range, indicating potential therapeutic applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 50 | BChE |
| Compound B | 30 | AChE |
| This compound | TBD | TBD |
Case Study 2: Antimicrobial Activity
Research on fluorinated aromatic compounds has indicated that they can exhibit significant antimicrobial properties. For example, a related compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could similarly possess antimicrobial effects due to its structural characteristics .
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl and trifluoromethoxy groups is critical in enhancing the lipophilicity and overall biological activity of aromatic compounds. Studies have shown that these substituents can influence binding affinity to target proteins and alter pharmacokinetic profiles .
Eigenschaften
IUPAC Name |
2-nitro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)4-2-1-3-5(6(4)15(16)17)18-8(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJCRZJHIKZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















